Oxalic acid (6S)-1,4-oxazepan-6-OL

Description

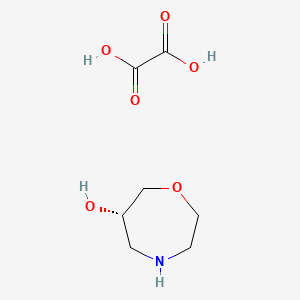

Oxalic acid (6S)-1,4-oxazepan-6-OL (CAS: 2940871-81-6) is a heterocyclic organic compound combining oxalic acid (C₂H₂O₄) with (6S)-1,4-oxazepan-6-ol, a seven-membered ring containing oxygen and nitrogen atoms. Its molecular formula is C₇H₁₃NO₆, and it exhibits stereospecificity due to the (6S) configuration. This compound is structurally unique, merging the dicarboxylic acid functionality of oxalic acid with the oxazepane moiety, which may confer distinct physicochemical and biological properties.

Properties

Molecular Formula |

C7H13NO6 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

oxalic acid;(6S)-1,4-oxazepan-6-ol |

InChI |

InChI=1S/C5H11NO2.C2H2O4/c7-5-3-6-1-2-8-4-5;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-;/m0./s1 |

InChI Key |

PHCJDIZBNVPMIT-JEDNCBNOSA-N |

Isomeric SMILES |

C1COC[C@H](CN1)O.C(=O)(C(=O)O)O |

Canonical SMILES |

C1COCC(CN1)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Alcohols with Epoxides

Method:

The reaction of a chiral amino alcohol with an epoxide derivative leads to ring-opening and intramolecular cyclization forming the oxazepane ring. This approach allows for the introduction of the hydroxyl group at the 6-position with stereochemical control.-

- Solvent: Often polar aprotic solvents such as tetrahydrofuran (THF) or ethanol.

- Temperature: Mild heating (room temperature to 50 °C) to promote cyclization.

- Catalysts: Acidic or basic catalysts may be used to facilitate ring closure.

Outcome:

This method yields (6S)-1,4-oxazepan-6-OL with high stereoselectivity due to the chiral amino alcohol precursor.

Metal-Catalyzed Cyclization

Method:

Transition metal catalysts (e.g., palladium or cobalt complexes) have been reported to mediate cyclization reactions involving amino alcohols and electrophiles to form oxazepane derivatives.Example:

A cobalt-based catalytic system can promote the formation of oxazepane rings via oxidative coupling mechanisms, although specific examples for (6S)-1,4-oxazepan-6-OL are limited.Advantages:

Metal catalysis can offer milder reaction conditions and improved yields.

Stepwise Synthesis via Protected Intermediates

Method:

Protection of amino and hydroxyl groups followed by selective deprotection and cyclization steps to ensure regio- and stereochemical control.-

- Protection of amino group (e.g., Boc or benzyl protection).

- Formation of intermediate hydroxyalkyl derivatives.

- Cyclization under acidic or basic conditions.

- Deprotection to yield the target oxazepan-6-ol.

Usefulness:

This method is useful when stereochemical purity is critical and when complex substituents are present.

Experimental Data and Yields

| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amino alcohol + epoxide cyclization | Chiral amino alcohol, epoxide | Polar aprotic solvent, mild heating | 70–85 | High stereoselectivity, simple setup |

| Metal-catalyzed cyclization | Amino alcohol, metal catalyst | Room temp to 50 °C, catalyst | 60–80 | Requires catalyst optimization |

| Stepwise protected intermediates | Protected amino alcohols | Multiple steps, acidic/basic | 50–75 | More laborious, high stereochemical control |

Analytical Characterization of Prepared Compound

-

- $$^{1}H$$ NMR shows characteristic signals for the oxazepane ring protons and the hydroxyl group.

- $$^{13}C$$ NMR confirms the ring carbons and the hydroxyl-bearing carbon at position 6.

Mass Spectrometry:

Confirms molecular ion peak consistent with C5H11NO2.Optical Rotation:

Confirms the (6S) stereochemistry.X-ray Crystallography:

Used to definitively confirm the ring structure and stereochemistry in some studies.

Related Synthetic Insights from Oxalic Acid Preparation

Although oxalic acid itself is a distinct compound from (6S)-1,4-oxazepan-6-OL, recent advances in oxalic acid synthesis via oxidative coupling of carbon monoxide using cobalt complexes provide inspiration for metal-mediated synthesis of related heterocycles. These methods highlight:

- Use of cobalt complexes under mild conditions.

- Light-promoted catalytic cycles for C–C bond formation.

- Potential for designing bimetallic catalysts for heterocyclic ring formation.

Such insights may be adapted for oxazepane ring synthesis in future research.

Summary Table of Key Preparation Routes

| Route No. | Starting Materials | Reaction Type | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 1 | Chiral amino alcohol + epoxide | Nucleophilic ring opening and cyclization | Mild heating, polar solvent | 70–85 | High stereoselectivity, straightforward | Requires chiral precursors |

| 2 | Amino alcohol + metal catalyst | Metal-catalyzed cyclization | Room temp to 50 °C, catalyst | 60–80 | Mild conditions, catalytic | Catalyst cost and optimization |

| 3 | Protected amino alcohols | Stepwise protection and cyclization | Multiple steps, acidic/basic | 50–75 | High stereochemical control | More complex and time-consuming |

Chemical Reactions Analysis

Types of Reactions

Oxalic acid (6S)-1,4-oxazepan-6-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxalic acid derivatives.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The hydroxyl group at the 6th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water, ethanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Oxalic acid (6S)-1,4-oxazepan-6-OL has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used to study enzyme interactions and metabolic pathways involving oxalic acid and its derivatives.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a model compound for studying drug metabolism.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties .

Mechanism of Action

The mechanism of action of oxalic acid (6S)-1,4-oxazepan-6-OL involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also inhibit certain enzymes by forming stable complexes with their active sites. The specific pathways involved depend on the context of its use, such as in metabolic studies or drug development .

Comparison with Similar Compounds

Oxalic Acid vs. Malonic Acid

Oxalic acid (C₂H₂O₄) and malonic acid (C₃H₄O₄) are both dicarboxylic acids, but differences in chain length and acidity impact their reactivity:

Key Findings :

- Malonic acid derivatives exhibit stronger inhibition of E. coli DNA gyrase (IC₅₀ = 0.891 μM) compared to oxalic acid analogues (IC₅₀ = 1.12 μM), attributed to the additional methylene group enhancing binding .

- Oxalic acid’s chelation properties are exploited in industrial cleaning, whereas malonic acid is more prevalent in biosynthesis .

Comparison with Monocarboxylic Acids

Oxalic Acid vs. Acetic Acid

| Property | Oxalic Acid | Acetic Acid |

|---|---|---|

| Carboxylic Groups | 2 | 1 |

| Acidity (pKa) | 1.25 (first dissociation) | 4.76 |

| Applications | Rust removal, chelation | Food preservative, solvent |

Structural Impact :

The dual carbonyl centers in oxalic acid enhance its acidity and metal-binding capacity, making it 100–1,000 times stronger than acetic acid .

Comparison with Heterocyclic Analogues

(6S)-1,4-Oxazepan-6-OL vs. [1,4]Oxazepan-6-ol

The parent heterocycle [1,4]Oxazepan-6-ol (CAS: 1022915-33-8) lacks the oxalic acid moiety, resulting in distinct properties:

| Property | (6S)-1,4-Oxazepan-6-OL | [1,4]Oxazepan-6-ol |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₆ | C₅H₁₁NO₂ |

| Functionality | Dicarboxylic acid + heterocycle | Alcohol + heterocycle |

| Biological Relevance | Potential enzyme modulation | Intermediate in organic synthesis |

Comparison with Other Organic Acids in Natural Products

This compound shares functional groups with lactic, citric, and acetic acids, which coexist in fermented products (e.g., eco-enzymes):

| Acid | Retention Time (HPLC) | Role in Natural Systems |

|---|---|---|

| Oxalic Acid | 7.192–7.292 min | Antinutrient, mineral chelation |

| Lactic Acid | 12.033–12.150 min | Microbial fermentation product |

| Citric Acid | 16.100–16.517 min | Antioxidant, flavor enhancer |

Notable Difference: Oxalic acid’s antinutritional effects (e.g., calcium oxalate formation in kidneys) contrast with citric acid’s beneficial roles in metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.